molecular formula C11H14BF3O4 B2365217 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096335-68-9

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2365217
CAS No.: 2096335-68-9
M. Wt: 278.03
InChI Key: LZEUPUDDDXMFQM-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2096333-69-4 . It has a molecular weight of 262.04 . The IUPAC name for this compound is 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is 1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. They are often used as reactants in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (262.04) and its IUPAC name (3-isobutoxy-4-(trifluoromethyl)phenylboronic acid) . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Structural and Antimicrobial Properties

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid and its related compounds have been investigated for their structural and antimicrobial properties. Studies reveal that such compounds have varied acidity levels influenced by the position of substituents, with certain isomers being less acidic due to steric hindrance. Moreover, these compounds exhibit antibacterial potency against bacteria like Escherichia coli and Bacillus cereus, indicating their potential application in antimicrobial therapies (Adamczyk-Woźniak et al., 2021).

Role in Chemical Synthesis

The compound and its variants are utilized in chemical synthesis. For example, certain phenylboronic acids act as catalysts for dehydrative condensation between carboxylic acids and amines, being particularly effective for alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). This highlights their role in facilitating complex chemical reactions and the synthesis of biologically significant molecules.

Influence on Crystal Structure

Investigations into the crystal structures of boronic acids with alkoxy substituents, including this compound, reveal insights into the potential for designing boronic acids with monomeric structures, which are important for crystal engineering applications (Cyrański et al., 2012).

Potential in Nanomaterials and Sensing Technologies

This category of compounds has been explored for its utility in fabricating hybrid nanoassemblies, especially in glucose-responsive applications. Their unique ability to interact with saccharides and polyols makes them ideal for use in biosensors and drug delivery systems (Matuszewska et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for a similar compound, 3-Trifluoromethoxyphenylboronic acid, indicates that it causes serious eye irritation, may cause respiratory irritation, and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash with plenty of soap and water if it comes into contact with skin .

Biochemical Analysis

Biochemical Properties

For instance, they can form reversible covalent bonds with proteins that have hydroxyl groups, such as serine or threonine residues . This allows boronic acids to act as inhibitors or activators of certain enzymes

Cellular Effects

The cellular effects of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUPUDDDXMFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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